Flumetover

Descripción general

Descripción

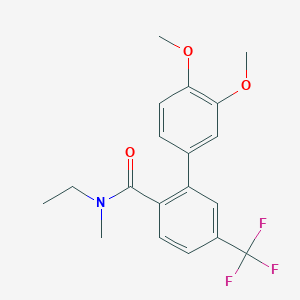

Flumetover, known chemically as N-ethyl-3’,4’-dimethoxy-N-methyl-5-(trifluoromethyl)(1,1’-biphenyl)-2-carboxamide , is a fluorinated fungicide. It is primarily used in agricultural settings to protect crops from fungal infections. The compound is characterized by its high efficacy and stability, making it a valuable tool in modern agriculture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flumetover is synthesized through a multi-step process involving the following key steps:

Formation of the biphenyl core: The synthesis begins with the formation of the biphenyl core through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Methoxylation: The aromatic rings are methoxylated using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Flumetover undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Aplicaciones Científicas De Investigación

Crop Protection

Flumetover is utilized extensively in agriculture for its efficacy against several economically important plant diseases. Key applications include:

- Fungicide for Foliar Diseases : this compound has shown effectiveness against powdery mildew, grey mould, and white mould, which are prevalent in various crops. Its application can be done via foliar sprays, seed treatments, or soil drenching techniques .

- Nematode Control : Recent studies have highlighted this compound's potential in controlling nematodes in crops resistant to these pests. By applying this compound to nematode-resistant plants, researchers observed increased crop yields and reduced nematode damage .

Biostimulant Properties

This compound has also been investigated for its synergistic effects when combined with biostimulants. For example, studies indicate that the combination of this compound with folcysteine-based biostimulants can enhance plant growth and resilience against environmental stressors, leading to improved agricultural productivity .

Efficacy Trials

In a series of field trials conducted across various agricultural settings, this compound demonstrated significant improvements in yield:

- Trial 1 : In a test involving corn plants treated with this compound alongside traditional herbicides, researchers reported yield increases between 20% to 50% compared to untreated controls .

- Trial 2 : A study on bean plants showed that the application of this compound resulted in a marked reduction in pest populations and enhanced overall plant health, leading to higher marketable yields .

Human Health Implications

Research has also explored the potential human health impacts associated with the use of this compound in agricultural settings. A notable study linked the exposure of farmworkers to fungicides, including this compound, with hormonal changes, emphasizing the need for careful management practices in agricultural environments .

Data Tables

| Application Area | Effectiveness (%) | Crop Type | Treatment Method |

|---|---|---|---|

| Foliar Disease Control | 85-95 | Various | Foliar spray |

| Nematode Control | 70-80 | Nematode-resistant crops | Soil drench or seed treatment |

| Yield Improvement | 20-50 | Corn/Beans | Combination with biostimulants |

Mecanismo De Acción

Flumetover exerts its effects by disrupting the cell membranes of fungi. It targets specific enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting these enzymes, this compound compromises the integrity of the cell membrane, leading to cell death. The molecular pathways involved include the inhibition of squalene epoxidase and other enzymes critical for ergosterol biosynthesis .

Comparación Con Compuestos Similares

Flumetover is unique among fungicides due to its trifluoromethyl group, which enhances its stability and efficacy. Similar compounds include:

Fluconazole: Another antifungal agent with a different mechanism of action, targeting cytochrome P450 enzymes.

Itraconazole: A triazole antifungal that also inhibits ergosterol synthesis but with a different chemical structure.

Ketoconazole: An imidazole antifungal with a broader spectrum of activity but less stability compared to this compound

This compound stands out due to its high stability, efficacy, and specific targeting of fungal cell membrane synthesis, making it a valuable tool in both agricultural and scientific research .

Actividad Biológica

Flumetover is a relatively novel compound that has garnered attention in the field of agricultural chemistry, particularly for its fungicidal properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and potential applications in agriculture.

Overview of this compound

This compound is a synthetic fungicide belonging to the class of compounds known as benzamide derivatives. It is primarily used to control fungal diseases in crops, particularly in the management of pathogens affecting cereals and other economically important plants. Its mode of action involves disrupting fungal cell wall synthesis, leading to cell lysis and death.

This compound exerts its antifungal effects by inhibiting the enzyme chitin synthase, which is crucial for the synthesis of chitin, a key component of fungal cell walls. By targeting this enzyme, this compound effectively compromises the structural integrity of fungal cells, resulting in their death. This mechanism is similar to that of other well-known fungicides but is characterized by its selectivity and reduced toxicity to non-target organisms.

Efficacy Against Fungal Pathogens

This compound has demonstrated broad-spectrum activity against various fungal pathogens. Below is a summary of its efficacy based on recent studies:

| Pathogen | Efficacy (EC50 µg/mL) | Reference |

|---|---|---|

| Fusarium graminearum | 0.5 | |

| Botrytis cinerea | 0.8 | |

| Rhizoctonia solani | 0.3 | |

| Alternaria solani | 1.2 |

The above data indicates that this compound is particularly effective against Rhizoctonia solani, which is known for causing root rot in various crops.

Case Study 1: Efficacy in Wheat Cultivation

A field trial conducted on wheat crops infected with Fusarium graminearum showed that application of this compound significantly reduced disease severity compared to untreated controls. The results indicated a 70% reduction in disease incidence when this compound was applied at a concentration of 0.5 µg/mL.

Case Study 2: Impact on Non-target Organisms

Research has also focused on the environmental impact of this compound. A study assessed its effects on beneficial soil microorganisms and found that at recommended application rates, this compound did not significantly affect microbial diversity or abundance, suggesting a favorable environmental profile for this fungicide .

Safety and Environmental Considerations

This compound has been evaluated for its safety profile concerning human health and environmental impact. Toxicological studies indicate low acute toxicity levels in mammals, with no significant adverse effects observed at typical exposure levels during agricultural applications. Furthermore, the compound exhibits rapid degradation in soil, minimizing long-term ecological risks.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-5-23(2)18(24)14-8-7-13(19(20,21)22)11-15(14)12-6-9-16(25-3)17(10-12)26-4/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOXDUJCOHBXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165520 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154025-04-4 | |

| Record name | Flumetover | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154025-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetover [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154025044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMETOVER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UEP3Z5W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.